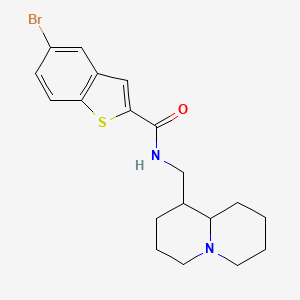
5-bromo-N-(octahydro-2H-quinolizin-1-ylmethyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the benzothiophene ring, a quinolizidine moiety, and a carboxamide group. Benzothiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 5-BROMO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Bromination: Introduction of a bromine atom at the 5th position of the benzothiophene ring.
Quinolizidine Formation: Synthesis of the quinolizidine moiety through cyclization reactions.
Amidation: Formation of the carboxamide group by reacting the intermediate with an appropriate amine.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts, controlling temperature, and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
5-BROMO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-BROMO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-BROMO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can be compared with other benzothiophene derivatives, such as:
5-Bromo-1-benzothiophene-2-carboxamide: Lacks the quinolizidine moiety, resulting in different biological activities.
N-[(Octahydro-1H-quinolizin-1-yl)methyl]-1-benzothiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological properties.
5-Chloro-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1-benzothiophene-2-carboxamide: Substitution of bromine with chlorine, leading to variations in chemical reactivity and biological effects.
The uniqueness of 5-BROMO-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23BrN2OS |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-5-bromo-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H23BrN2OS/c20-15-6-7-17-14(10-15)11-18(24-17)19(23)21-12-13-4-3-9-22-8-2-1-5-16(13)22/h6-7,10-11,13,16H,1-5,8-9,12H2,(H,21,23) |
InChI Key |
DYWSESICKUPINO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)C3=CC4=C(S3)C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















